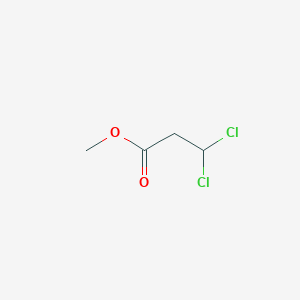

Methyl 3,3-dichloropropanoate

Description

Academic Significance of Halogenated Propanoate Esters

Halogenated carboxylic acid esters are a class of organic compounds that have garnered considerable attention in academic and industrial research due to their versatile reactivity. The presence of one or more halogen atoms significantly influences the electronic properties of the ester functional group, rendering the molecule susceptible to a variety of chemical transformations.

These compounds are frequently employed as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. acs.org The carbon-halogen bond can be readily cleaved or substituted, providing a synthetic handle for the introduction of other functional groups. For instance, α-haloesters are known to participate in the Darzens reaction to form α,β-epoxy esters, which are valuable building blocks in organic synthesis.

The academic significance of halogenated propanoate esters, in particular, lies in their utility as precursors to a range of functionalized molecules. They can be used to introduce a three-carbon chain with specific functionalities into a target molecule. The position and number of halogen atoms on the propanoate backbone dictate the reactivity and the types of products that can be formed.

Research Landscape Pertaining to Methyl 3,3-dichloropropanoate and its Structural Analogues

The research landscape for halogenated propanoate esters is diverse, with significant focus on the synthesis and application of various isomers. While specific research findings on this compound are limited, a considerable body of work exists for its structural analogues, providing valuable insights into its potential chemistry.

A prominent structural analogue is Methyl 2,3-dichloropropionate . Research has detailed its synthesis, often through the chlorination of methyl acrylate (B77674). researchgate.net It serves as a valuable intermediate, for example, in the production of methyl 2-chloroacrylate. researchgate.net

Another related compound is Methyl 3-chloropropionate , which has been studied for its chemical and physical properties. acs.org Spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are available for this compound, aiding in its characterization and the understanding of its chemical behavior. nih.gov

The research on di- and tri-halogenated propanoate esters extends to more complex systems as well. For example, polyfluorinated di- and tri-alkylated phosphate (B84403) esters have been investigated, highlighting the interest in multiply halogenated ester systems. nih.gov The synthesis and reactivity of these analogues are often explored in the context of developing new synthetic methodologies and accessing novel chemical structures. For instance, the synthesis of stereoisomers of esters of 8-methyl-2-decanol has been reported for their application as insect attractants. nih.gov

The table below summarizes some key structural analogues of this compound and highlights the focus of research on these compounds.

| Compound Name | CAS Number | Key Research Focus |

| Methyl 2,3-dichloropropionate | 3674-09-7 | Synthesis, Use as a chemical intermediate researchgate.netnih.gov |

| Methyl 3-chloropropionate | 6001-87-2 | Spectroscopic characterization, Physical properties nih.govacs.org |

| Methyl 2-chloropropionate | 17639-93-9 | Spectroscopic characterization chemicalbook.com |

| Methyl 3,3,3-trifluoropropionate | 18830-44-9 | Synthesis and properties of fluorinated esters |

Structure

2D Structure

3D Structure

Properties

CAS No. |

817-77-6 |

|---|---|

Molecular Formula |

C4H6Cl2O2 |

Molecular Weight |

156.99 g/mol |

IUPAC Name |

methyl 3,3-dichloropropanoate |

InChI |

InChI=1S/C4H6Cl2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |

InChI Key |

WGVLOKHINHKFDO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(Cl)Cl |

Origin of Product |

United States |

Advanced Analytical Techniques in the Study of Methyl 3,3 Dichloropropanoate and Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for Methyl 3,3-dichloropropanoate. jmchemsci.com The process involves two main stages: separation by gas chromatography (GC) and detection and identification by mass spectrometry (MS). jmchemsci.comjmchemsci.com

In the GC phase, the sample is vaporized and passed through a long capillary column. Compounds within the sample mixture are separated based on their boiling points and interactions with the column's stationary phase. anchem.pl For halogenated compounds like this compound, specific columns, such as those with a 5% phenyl methylpolysiloxane phase, are effective. anchem.pl The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions.

Following separation, the individual compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact, which breaks the molecules into charged fragments. The MS sorts these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. jmchemsci.com This spectrum serves as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries. jmchemsci.com

GC-MS is particularly valuable for:

Purity Assessment: By analyzing a sample of this compound, GC-MS can detect and quantify the presence of impurities, such as starting materials, residual solvents, or byproducts from the synthesis process. The area of the peak in the resulting chromatogram is proportional to the amount of the compound present.

Byproduct Identification: In the synthesis of this compound, various side reactions can lead to the formation of structurally related byproducts. GC-MS is instrumental in separating these byproducts from the main product and identifying their structures through the interpretation of their mass spectra. For instance, in the analysis of related chloropropanols like 1,3-dichloro-2-propanol (B29581) (1,3-DCP), GC-MS is the method of choice for identification and quantification. d-nb.infonih.govresearchgate.net

Table 1: Representative GC-MS Data for Analysis of a Halogenated Compound

| Parameter | Value/Description |

|---|---|

| GC Column | TG-5SilMS (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness anchem.pl |

| Injector Temp. | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| Mass Range | 35-350 amu |

| Hypothetical Retention Time | ~5.7 min for a Dalapon methyl ester analogue jfda-online.com |

| Key Mass Fragments (m/z) | Fragments characteristic of the loss of Cl, OCH₃, and other structural components. For example, m/z 59 is a common ion for derivatized haloacetic acids. anchem.pl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. msu.edu It provides detailed information about the carbon-hydrogen framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. msu.eduencyclopedia.pub

For this compound (Cl₂CH-CH₂-COOCH₃), NMR analysis confirms the connectivity and chemical environment of each atom.

¹H NMR: A proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons. The integration (area under the peak) reveals the relative number of protons for each signal. Finally, the splitting pattern (multiplicity) arises from spin-spin coupling between neighboring protons and provides information on the number of adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of these signals helps to identify the type of carbon (e.g., carbonyl, C-Cl, C-H, O-CH₃). pressbooks.pub Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish definitive correlations between protons and carbons, leaving no ambiguity in the final structural assignment. core.ac.uk COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons over two or three bonds. core.ac.uk

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.1 | Triplet (t) | Cl₂CH -CH₂-COOCH₃ |

| ¹H | ~3.4 | Doublet (d) | Cl₂CH-CH₂ -COOCH₃ |

| ¹H | ~3.8 | Singlet (s) | Cl₂CH-CH₂-COOCH₃ |

| ¹³C | ~168 | Singlet | Cl₂CH-CH₂-C OOCH₃ |

| ¹³C | ~68 | Singlet | Cl₂CH -CH₂-COOCH₃ |

| ¹³C | ~53 | Singlet | Cl₂CH-CH₂-COOCH₃ |

| ¹³C | ~48 | Singlet | Cl₂CH-C H₂-COOCH₃ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. nih.gov It works by passing infrared radiation through a sample and measuring which frequencies of light are absorbed. nih.gov Molecules absorb specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). libretexts.orglibretexts.org

For this compound, the IR spectrum would provide clear evidence for its key functional groups:

Carbonyl (C=O) Stretch: A strong, sharp absorption peak is expected in the region of 1750-1735 cm⁻¹, which is highly characteristic of the ester functional group. docbrown.info

C-O Stretch: Esters also exhibit C-O stretching vibrations, which typically appear in the fingerprint region between 1300-1000 cm⁻¹. docbrown.info

C-Cl Stretch: The carbon-chlorine bonds will produce absorption bands in the fingerprint region, typically between 800-600 cm⁻¹.

C-H Stretch: The C-H bonds of the aliphatic parts of the molecule will show absorptions just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1750 - 1735 docbrown.info | Strong, Sharp |

| Ester | C-O Stretch | 1300 - 1150 | Medium-Strong |

| Alkyl Halide | C-Cl Stretch | 800 - 600 | Medium-Strong |

| Alkane | C-H Stretch | 2990 - 2850 | Medium |

High Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Degradation Studies

High Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds that are not suitable for GC analysis. bridgewater.edu It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. pan.olsztyn.pl

For this compound and its analogues, HPLC is particularly useful for:

Reaction Progress Monitoring: The kinetics of a chemical synthesis can be precisely monitored using HPLC. bridgewater.edu By taking small aliquots from the reaction mixture at different time intervals, one can quantify the disappearance of reactants and the formation of the product, this compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration.

Degradation Studies: HPLC is a key technique in forced degradation studies, which assess the stability of a compound under various stress conditions (e.g., acidic or alkaline hydrolysis, oxidation, photolysis). researchgate.net The method can separate the parent compound from any degradation products that are formed. researchgate.net By coupling the HPLC system to a UV detector or a mass spectrometer (LC-MS), these degradation products can be quantified and identified. This information is crucial for understanding the compound's stability and shelf-life.

A typical HPLC method for a halogenated acid or its ester might involve reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol). helixchrom.comepa.gov

Table 4: Example HPLC Method for Analysis of a Halogenated Carboxylic Acid Analogue

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 2.7 µm particle size helixchrom.com |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Sulfuric Acid in Water helixchrom.com |

| Flow Rate | 1.0 mL/min helixchrom.com |

| Detector | UV at 214 nm or 275 nm helixchrom.comoup.com |

| Injection Volume | 2-10 µL helixchrom.comnih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Application of Chromatographic Systems in Pesticide and Halogenated Acid Analysis (e.g., GLC, HPLC, TLC for Dalapon)

The analytical methods developed for the pesticide Dalapon (2,2-dichloropropionic acid), a close structural analogue of the acid precursor to this compound, provide a valuable framework for its analysis. jfda-online.com Various chromatographic systems have been successfully applied to detect and quantify Dalapon and other halogenated acids. chromatographyonline.com

Gas-Liquid Chromatography (GLC): This is a specific term for Gas Chromatography. For acidic compounds like Dalapon, a derivatization step is often required to convert the non-volatile acid into a more volatile ester (e.g., a methyl ester) before GC analysis. jfda-online.comjfda-online.com This is precisely the case in methods where Dalapon is esterified with methanol (B129727) in the presence of sulfuric acid to form its methyl ester, which is then analyzed by GC, often with a highly sensitive electron capture detector (ECD) that is selective for halogenated compounds. jfda-online.comfda.gov.tw This same approach is directly applicable to the analysis of this compound.

High Performance Liquid Chromatography (HPLC): As a polar, acidic compound, Dalapon can be analyzed directly by HPLC without derivatization. helixchrom.comoup.com Ion-exchange or paired-ion chromatography are common modes used. oup.comrsc.org These methods separate Dalapon from other components in a mixture, such as in water samples or herbicide formulations, and it is typically detected by UV absorbance. oup.comresearchgate.net LC coupled with mass spectrometry (LC-MS) provides even greater selectivity and sensitivity. rsc.orgresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used primarily for qualitative analysis, such as checking reaction completion or identifying components in a mixture by comparing them to standards. nih.govnih.gov A sample is spotted on a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent (mobile phase) moves up the plate via capillary action, separating the components. youtube.comyoutube.com While less common for quantitative analysis of pesticides today, modern densitometric methods can provide quantitative data from TLC plates. nih.gov It remains a useful tool for rapid screening.

The extensive body of work on the chromatographic analysis of Dalapon and other haloacetic acids provides robust starting points for developing and validating methods for this compound. researchgate.netcdc.govmdpi.com

Table 5: Summary of Chromatographic Techniques Used for the Analogue Dalapon

| Technique | Principle | Derivatization Required? | Common Detector | Application |

|---|---|---|---|---|

| GLC (GC) | Separation of volatile compounds in a gaseous mobile phase. fda.gov.tw | Yes (esterification) for the acid form. jfda-online.com | Electron Capture Detector (ECD), Mass Spectrometry (MS) jfda-online.comfda.gov.tw | Purity, residue analysis. fda.gov.tw |

| HPLC | Separation of compounds in a liquid mobile phase. helixchrom.comoup.com | No. oup.com | UV, Mass Spectrometry (MS) helixchrom.comresearchgate.net | Purity, formulation analysis, degradation studies. oup.comrsc.org |

| TLC | Separation on a planar stationary phase. nih.gov | No. | UV light, chemical stains, densitometry. nih.gov | Rapid screening, reaction monitoring. youtube.com |

Reaction Mechanisms and Kinetic Studies

Electrophilic Addition Mechanisms to Unsaturated Centers

While Methyl 3,3-dichloropropanoate itself is a saturated molecule, it is typically formed through an electrophilic addition reaction to an unsaturated precursor, such as methyl acrylate (B77674). This process involves the attack of an electrophile on the carbon-carbon double bond. libretexts.org

Carbocation Intermediate Formation and Rearrangements (e.g., Hydride and Alkyl Shifts)

A key feature of many electrophilic addition reactions is the formation of a carbocation intermediate. libretexts.org When an electrophile attacks an alkene, a positively charged carbon species, or carbocation, is generated. The stability of this intermediate is crucial and increases from primary to secondary to tertiary carbocations. uomustansiriyah.edu.iq

To achieve a more stable state, carbocations can undergo rearrangements. numberanalytics.comlibretexts.org These structural reorganizations are common when a less stable carbocation can become more stable. periodicchemistry.comlibretexts.org The two primary types of rearrangements are:

Hydride Shift: The migration of a hydrogen atom with its pair of electrons (a hydride ion, H:⁻) to an adjacent positively charged carbon. numberanalytics.comperiodicchemistry.com This frequently occurs when a secondary carbocation can rearrange to a more stable tertiary one. libretexts.org

Alkyl Shift: The migration of an entire alkyl group with its bonding electrons to an adjacent carbocation center. libretexts.orgnumberanalytics.com This also serves to produce a more stable carbocation. libretexts.org

These shifts, typically 1,2-shifts between adjacent carbons, are driven by the thermodynamic favorability of the more stable carbocation intermediate. libretexts.org The observation of rearranged products provides strong evidence for the existence of carbocation intermediates in a reaction mechanism. libretexts.orguomustansiriyah.edu.iq

Regiochemical Control (Markovnikov vs. Anti-Markovnikov Products)

When an unsymmetrical alkene undergoes electrophilic addition, the question of which carbon atom receives the electrophile and which receives the nucleophile arises. This is known as regioselectivity. jove.com

Markovnikov's Rule provides a predictive framework for these reactions. It states that in the addition of a protic acid (like HCl) to an alkene, the hydrogen atom attaches to the carbon with the greater number of existing hydrogen atoms, while the other part of the reagent (the nucleophile) attaches to the carbon with more alkyl substituents. leah4sci.comutdallas.edu The underlying principle is that the reaction proceeds through the most stable carbocation intermediate. uomustansiriyah.edu.iqleah4sci.com The formation of this more substituted, and therefore more stable, carbocation is the rate-determining step of the reaction. jove.com

In the context of forming this compound, the addition of a chlorine-based electrophile to methyl acrylate would follow Markovnikov's rule, leading to the observed product.

Anti-Markovnikov addition is the opposite orientation, where the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.com This outcome is less common and typically occurs via a different mechanism that does not involve a carbocation intermediate, such as free-radical addition or hydroboration-oxidation. leah4sci.commasterorganicchemistry.com

| Reaction Type | Regioselectivity | Key Intermediate | Typical Reagents |

| Markovnikov Addition | Nucleophile adds to the more substituted carbon. leah4sci.com | Most stable carbocation. leah4sci.com | HCl, HBr, HI, H₂O (acid-cat.). utdallas.edu |

| Anti-Markovnikov Addition | Nucleophile adds to the less substituted carbon. masterorganicchemistry.com | Radical or organoborane. | HBr with peroxides, BH₃. utdallas.edu |

Hydrolysis Reaction Pathways of Halogenated Esters

The ester group in this compound can be cleaved by hydrolysis, a reaction with water, to yield a carboxylic acid and an alcohol. ucalgary.ca This process can be catalyzed by either acid or base. savemyexams.com The presence of halogens on the alkyl portion of the ester can influence the kinetics of this reaction. ias.ac.in

Acidic and Alkaline Hydrolysis Kinetics

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process. savemyexams.comchemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and activates it for nucleophilic attack by water. ucalgary.cayoutube.com A tetrahedral intermediate is formed, and after a series of proton transfers, the alcohol portion is eliminated, and the carboxylic acid is regenerated upon deprotonation. ucalgary.cayoutube.com Because the reaction is reversible, it often requires heat and an excess of water to drive the equilibrium toward the products. chemistrysteps.com

| Condition | Catalyst/Reagent | Key Steps | Reversibility | Final Products (before workup) |

| Acidic | Dilute Acid (e.g., H₂SO₄), Heat | 1. Protonation of C=O. ucalgary.ca 2. Nucleophilic attack by H₂O. ucalgary.ca 3. Proton transfers. 4. Elimination of alcohol. youtube.com | Reversible. chemistrysteps.com | Carboxylic Acid & Alcohol. ucalgary.ca |

| Alkaline | Dilute Base (e.g., NaOH), Heat | 1. Nucleophilic attack by OH⁻. masterorganicchemistry.com 2. Elimination of alkoxide. masterorganicchemistry.com 3. Deprotonation of carboxylic acid. masterorganicchemistry.com | Irreversible. savemyexams.com | Carboxylate Salt & Alcohol. masterorganicchemistry.com |

Dehydrochlorination Reaction Mechanisms (e.g., conversion to chloro-acrylic acid methyl ester)

Dehydrochlorination is an elimination reaction that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene. In the case of this compound, this reaction can lead to the formation of methyl chloro-acrylate. This transformation is typically achieved using a base. osti.gov The reaction can proceed through different mechanisms, primarily the E1 (unimolecular) or E2 (bimolecular) pathways. libretexts.orglibretexts.org

The choice between the E1 and E2 mechanisms is influenced by several factors, including the strength of the base, the solvent, and the structure of the substrate. libretexts.orglibretexts.org

E2 Mechanism: This is a one-step (concerted) process where the base removes a proton at the same time the leaving group departs. It is favored by strong bases. libretexts.orgyoutube.com

E1 Mechanism: This is a two-step process that begins with the leaving group departing to form a carbocation intermediate. The base then removes a proton in the second step. This pathway is favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgyoutube.com

Given that dehydrochlorination is often promoted by strong bases, the E2 mechanism is a common pathway for this type of transformation. youtube.com Industrial dehydrochlorination processes, such as the cracking of dichloroethane to vinyl chloride, are often high-temperature gas-phase reactions that can involve radical mechanisms. ntnu.noresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Quantum-Mechanical Investigations of Reaction Mechanisms and Energetics

Quantum-mechanical (QM) calculations are fundamental to understanding the intricate details of chemical reactions. These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and energy. This allows for the detailed exploration of reaction pathways, transition states, and the energetics involved.

High-level ab initio calculations and Density Functional Theory (DFT) are primary tools for this purpose. For instance, in studies of related esters like methyl propanoate, QM methods have been used to map out the potential energy surface for unimolecular decomposition. researchgate.net Such studies identify various reaction channels, including bond fissions and hydrogen transfer reactions. researchgate.net

Key aspects of QM investigations include:

Reaction Path Following: Algorithms are used to trace the minimum energy path from reactants to products, identifying the transition state structure that represents the energy barrier of the reaction.

Energetics Calculation: The energies of reactants, products, intermediates, and transition states are calculated with high accuracy. The difference in energy between the transition state and the reactants determines the activation energy, a crucial parameter for reaction rates.

Mechanism Elucidation: By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For example, QM studies can distinguish between homolytic bond cleavage and concerted molecular elimination channels. researchgate.net

A hypothetical QM study on methyl 3,3-dichloropropanoate could investigate its decomposition pathways, such as the elimination of HCl or the cleavage of the ester group. The calculated energy barriers for these competing pathways would reveal the most likely degradation mechanism under specific conditions.

Table 1: Illustrative QM Methods and Their Applications

| QM Method | Description | Typical Application in Reaction Analysis |

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the full wavefunction. It offers a good balance between accuracy and computational cost. | Geometry optimization of reactants, products, and transition states; calculation of reaction energies and activation barriers. |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | "From the beginning" methods that use the principles of quantum mechanics without experimental parameters. Coupled Cluster (CCSD(T)) is often considered the "gold standard" for accuracy. | High-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction energetics. |

| Complete Basis Set (CBS) Methods | Composite methods that extrapolate calculations to the limit of an infinitely large basis set to achieve very high accuracy. | Precise determination of thermochemical data like enthalpies of formation and reaction enthalpies. |

Simulation of Molecular Interactions and Structural Dynamics

While QM methods are excellent for studying individual molecules or small reaction complexes, molecular dynamics (MD) simulations are used to understand the behavior of molecules over time, including their interactions with other molecules. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

For a compound like this compound, MD simulations could be used to study:

Solvent Effects: How the surrounding solvent molecules influence the conformation and reactivity of the ester.

Intermolecular Interactions: The nature and strength of interactions (e.g., van der Waals forces, dipole-dipole interactions) between multiple this compound molecules in a liquid state.

In studies of other complex molecules, ab initio molecular dynamics, which combines DFT with molecular dynamics, has been employed to simulate thermal decomposition at high temperatures. researchgate.net This approach allows for the observation of bond-breaking and bond-forming events as they occur, providing a dynamic picture of the reaction mechanism. researchgate.net

Theoretical Studies on Conformational Preferences and Stereochemical Outcomes

The three-dimensional structure of a molecule is critical to its properties and reactivity. Theoretical studies can predict the most stable conformations (spatial arrangements of atoms) and explain the stereochemical outcomes of reactions.

The conformational landscape of a molecule like this compound is determined by the rotation around its single bonds. Different rotational isomers (conformers) will have different energies due to factors like steric hindrance and hyperconjugation.

Computational studies on other molecules, such as caffeine, have shown that high-level electronic structure calculations can reveal subtle orbital interactions that govern conformational preferences. mdpi.com Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the stabilizing effects of hyperconjugation, where charge is transferred from a filled bonding orbital to an empty antibonding orbital. mdpi.com These analyses have demonstrated that seemingly unfavorable eclipsed conformations can be stabilized by such orbital interactions, overriding steric effects. mdpi.com

For this compound, theoretical studies could:

Perform a systematic scan of the potential energy surface by rotating the C-C and C-O single bonds to identify all low-energy conformers.

Calculate the relative energies of these conformers to determine their population distribution at a given temperature.

Analyze the transition states for interconversion between conformers to understand the flexibility of the molecule. mdpi.com

Table 2: Theoretical Approaches for Conformational Analysis

| Method | Focus | Information Gained |

| Potential Energy Surface (PES) Scan | Systematically changing molecular geometry (e.g., dihedral angles) and calculating energy. | Identification of energy minima (stable conformers) and saddle points (transition states for interconversion). |

| Natural Bond Orbital (NBO) Analysis | Analyzes the electron density in terms of localized bonds and lone pairs. | Quantifies stabilizing interactions like hyperconjugation that influence conformational preference. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Partitions the molecule into atomic basins based on the topology of the electron density. | Characterizes the nature of chemical bonds and non-covalent interactions. |

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling aims to mathematically describe the rates of all elementary reactions occurring within a complex chemical system. numberanalytics.com By building a detailed kinetic model, one can predict the evolution of reactant, intermediate, and product concentrations over time under various conditions. numberanalytics.comuomustansiriyah.edu.iq

Steps in developing a kinetic model:

Mechanism Proposal: A reaction mechanism is proposed, listing all plausible elementary reactions. For this compound, this would include various bond scissions, radical abstractions, and subsequent reactions of the resulting fragments.

Rate Constant Estimation: The rate constants for each elementary reaction are required. These can be obtained from:

Quantum-mechanical calculations (e.g., using Transition State Theory combined with QM energetics).

Analogies with similar, well-studied reactions.

Experimental measurements.

Model Simulation: The set of coupled differential equations describing the concentration changes of all species is solved numerically. This simulates the behavior of the reaction system over time.

Model Validation: The simulation results are compared with experimental data (e.g., species concentration profiles). The mechanism and rate constants are refined until the model accurately reproduces the experimental observations. researchgate.net

For related esters, detailed kinetic models have been developed to simulate pyrolysis and combustion, accurately predicting the formation of products like CO and CO2 over a range of temperatures and pressures. researchgate.net Such a model for this compound would be invaluable for understanding its atmospheric fate or its behavior in industrial processes.

Biochemical Interactions and Microbial Transformation

Microbial Dehalogenation of Halogenated Propanoic Acids

Microbial degradation is a key process in the natural detoxification of halogenated propanoic acids like 3-chloropropionic acid (3-CPA) and 2,2-dichloropropionic acid (2,2-DCP). researchgate.netij-aquaticbiology.comscialert.net Various microorganisms can utilize these compounds as their sole source of carbon and energy. ij-aquaticbiology.comscialert.netcdnsciencepub.com The initial and most critical step in their breakdown is dehalogenation, which involves the enzymatic removal of halogen atoms from the molecule. scialert.netutm.my

3-Chloropropionic Acid (3-CPA): This β-chlorinated aliphatic compound is a component of some herbicides. researchgate.net Its biodegradation is less documented than that of other haloacids, but microorganisms capable of using it as a sole carbon source have been isolated. researchgate.netresearchgate.net For example, a strain of Pseudomonas sp. was found to degrade 3-CPA, releasing chloride ions into the growth medium. researchgate.net Similarly, Rhodococcus sp. HJ1 can utilize 3-CPA as its sole carbon and energy source. researchgate.netresearchgate.net

2,2-Dichloropropionic Acid (2,2-DCP): Also known as Dalapon, this herbicide is readily degraded by various soil microorganisms. cdnsciencepub.commicrobiologyresearch.org Bacteria capable of utilizing 2,2-DCP possess inducible dehalogenases that hydrolytically remove the chlorine atoms, producing pyruvate (B1213749), which can then be used in central metabolic pathways. microbiologyresearch.orgacademicjournals.org Studies have identified several bacterial strains, including Methylobacterium sp. HJ1 and Enterobacter sp. strain WM, that can grow on 2,2-DCP. ij-aquaticbiology.comacademicjournals.orgresearchgate.net The degradation of 2,2-DCP by cell-free extracts has been shown to yield pyruvate, with the release of two chloride ions for each molecule of pyruvate formed. microbiologyresearch.orgacademicjournals.org

The process of dehalogenation can occur through several mechanisms, including hydrolytic, reductive, and oxygenolytic pathways, with hydrolytic dehalogenation being common for haloalkanoic acids. nih.govmdpi.com This process typically involves a nucleophilic substitution reaction where a carboxylate group in the enzyme's active site attacks the carbon atom bonded to the halogen, forming an ester intermediate which is then hydrolyzed. nih.govmdpi.com

Dehalogenase Enzyme Production and Activity

Dehalogenases are the key enzymes driving the biodegradation of halogenated compounds. nih.govmdpi.com Their production in microorganisms is often inducible, meaning the enzymes are synthesized in the presence of the halogenated substrate. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov These enzymes exhibit a range of substrate specificities and catalytic mechanisms. mdpi.commicrobiologyresearch.org

Dehalogenase activity can be induced by the specific halogenated compound the microbe is grown on, as well as by other structurally similar haloalkanoic acids. microbiologyresearch.orgmicrobiologyresearch.org For instance, a bacterium that degrades 2,2-DCP was shown to have inducible dehalogenase activity that was also triggered by numerous other haloalkanoic acids. microbiologyresearch.org Cell extracts from bacteria grown on 2,2-DCP can dehalogenate several C-2 substituted alkanoic acids but not C-3 or C-4 monosubstituted acids. microbiologyresearch.orgmicrobiologyresearch.org

The activity of these enzymes can be influenced by various factors. The dehalogenase from Rhodococcus sp. HJ1, which acts on 3-CPA, showed maximum activity at a pH of 7.6 and a temperature of 30°C. scialert.net Its activity was inhibited by certain metal ions like HgCl₂ and Pb(NO₃)₂ but was unaffected by others. scialert.net Similarly, the dehalogenase from Methylobacterium sp. HJ1, active on 2,2-DCP, displayed optimal activity at pH 6.8. scialert.netdocsdrive.com

2-haloacid dehalogenases are further classified based on their stereospecificity into L-2-haloacid dehalogenases (L-DEX), D-2-haloacid dehalogenases (D-DEX), and D,L-2-haloacid dehalogenases (DL-DEX), which act on L-isomers, D-isomers, or both, respectively. nih.govmdpi.comfrontiersin.org

Table 1: Characteristics of Microbial Dehalogenases

| Microbial Source | Substrate(s) | Inducer(s) | Optimal pH | Notes | Reference(s) |

|---|---|---|---|---|---|

| Pseudomonas sp. B6P | 3-Chloropropionic acid | 3-Chloropropionic acid | - | Enzyme removes halogen from β-position but not α-position of 3-carbon alkanoic acids. | researchgate.net |

| 2,2-DCP-degrading bacterium | 2,2-Dichloropropionate, Brominated compounds, C-2 substituted alkanoic acids | 2,2-DCP, other haloalkanoic acids | - | Possesses at least two distinct dehalogenase enzymes. Brominated compounds are dehalogenated more readily. | microbiologyresearch.orgmicrobiologyresearch.org |

| Rhodococcus sp. HJ1 | 3-Chloropropionic acid | 3-Chloropropionic acid, 3-Chlorobutyric acid | 7.6 | Inactive on chlorinated acetic acids and acids with halogens only on the α-carbon. Km for 3-CPA is 0.2 mM. | scialert.netresearchgate.net |

| Methylobacterium sp. HJ1 | 2,2-Dichloropropionic acid, D,L-2-Chloropropionate, Dichloroacetate (B87207), Monochloroacetate | 2,2-DCP, D,L-2-CP, Dichloroacetate, 3-Chloropropionate (non-substrate) | 6.8 | Non-stereospecific enzyme (DehE). Km for 2,2-DCP is 0.25 mM. | academicjournals.orgresearchgate.netscialert.netacademicjournals.org |

Non-Substrate Induction of Enzymatic Activity (e.g., in Methylobacterium sp. HJ1)

A notable phenomenon in microbial enzyme regulation is non-substrate induction, where a compound that is not a substrate for an enzyme can still induce its synthesis. This has been observed in Methylobacterium sp. HJ1 during the degradation of halogenated propanoic acids. academicjournals.orgresearchgate.net

In Methylobacterium sp. HJ1, the dehalogenase enzyme responsible for breaking down 2,2-dichloropropionic acid (2,2-DCP) and D,L-2-chloropropionate is induced by these compounds, which also serve as growth substrates. academicjournals.org However, the study revealed that 3-chloropropionate (3-CP), which the enzyme cannot metabolize, acts as a non-substrate inducer of the dehalogenase. academicjournals.orgresearchgate.net Conversely, monochloroacetate was found to be a substrate for the dehalogenase but did not serve as an inducer, meaning the organism could not grow on it despite being able to break it down if the enzyme was already present. academicjournals.orgresearchgate.net This demonstrates a complex regulatory network governing dehalogenase expression, where the presence of certain halogenated compounds can prepare the microorganism to degrade other, different pollutants.

Species-Specific Metabolic Pathways and Utilization of Halogenated Compounds

Different microbial genera have evolved diverse metabolic strategies to degrade a wide array of halogenated compounds, often leveraging specialized enzymes and pathways. jmb.or.krnih.gov

Pseudomonas sp. : Members of this genus are well-known for their metabolic versatility. nih.gov Pseudomonas sp. B6P, isolated from a paddy field, can degrade 3-chloropropionate (3CP). researchgate.net The dehalogenase from this strain is specific for removing halogens from the β-position of 3-carbon alkanoic acids. researchgate.net Other Pseudomonas species have been shown to possess dehalogenases for 2-chloropropionate and other haloacetates. microbiologyresearch.org Some Pseudomonas strains utilize pathways for aromatic compounds that can be affected by halogenated analogs, which can sometimes select for mutants defective in these catabolic pathways. nih.govresearchgate.net

Rhodococcus sp. : This genus displays a remarkable capacity to degrade a wide variety of xenobiotic compounds, including halogenated aliphatic and aromatic hydrocarbons. jmb.or.krnih.gov Rhodococcus sp. HJ1 uses 3-chloropropionic acid as a carbon source, and its dehalogenase is induced by this compound. scialert.netresearchgate.netresearchgate.net The metabolic diversity within Rhodococcus makes it a strong candidate for bioremediation applications. jmb.or.krmdpi.com The degradation of o-xylene (B151617) by Rhodococcus sp. strain DK17, for instance, involves two different ring-cleavage pathways, highlighting its complex metabolic engineering. nih.gov

Trichoderma sp. : While extensively studied as biocontrol agents, some fungi from the Trichoderma genus also participate in the degradation of pollutants. nih.govnih.govresearchgate.net Trichoderma sp. SP2 has been reported to degrade 3-chloropropionic acid, utilizing it as a sole source of carbon and energy. utm.my Fungi like Trichoderma can produce a vast array of secondary metabolites and enzymes, and some species have been shown to produce halogenated compounds themselves, suggesting a familiarity with halogen metabolism. nih.govresearchgate.net

Mucor sp. : Fungi of the genus Mucor are known for their biotransformation capabilities, particularly in modifying complex organic molecules. researchgate.netresearchgate.net Mucor sp. SP1 was isolated for its ability to degrade 3-chloropropionic acid. utm.my The metabolic pathways in Mucor often involve oxidation and isomerization reactions. researchgate.net While more known for fermentative metabolism, their ability to transform xenobiotics is significant. nih.gov

Table 2: Metabolic Capabilities of Selected Microbial Genera

| Genus | Halogenated Substrates Degraded | Key Metabolic Features | Reference(s) |

|---|---|---|---|

| Pseudomonas | 3-Chloropropionic acid, 2-Chloropropionate, Halogenated acetates, Halogenated aromatics | Often possess plasmid-encoded degradative pathways. Can exhibit specific dehalogenase activity (e.g., β-position specific). | researchgate.netmicrobiologyresearch.orgnih.govnih.gov |

| Rhodococcus | 3-Chloropropionic acid, Halogenated aliphatic and aromatic compounds (e.g., chlorophenols, chlorobenzenes) | Broad metabolic diversity. Often lack catabolite repression, allowing simultaneous degradation of multiple compounds. | scialert.netresearchgate.netjmb.or.krnih.gov |

| Trichoderma | 3-Chloropropionic acid | Known as prolific producers of secondary metabolites and enzymes. Some species are used as biocontrol agents. | utm.myresearchgate.net |

| Mucor | 3-Chloropropionic acid | Capable of complex biotransformations, including oxidation and isomerization of organic compounds. | utm.myresearchgate.net |

Role as Regulatory Molecules in Microbial Systems

Halogenated compounds can act as more than just a food source; they can also function as regulatory molecules, influencing gene expression and microbial competition. The presence of a halogen atom can significantly alter a molecule's biological activity and its role in cellular processes. nih.gov

In some cases, halogenated analogs of natural substrates can selectively enrich for mutants that are defective in certain catabolic pathways, indicating an interaction with regulatory elements. nih.gov The non-substrate induction of dehalogenase by 3-chloropropionate in Methylobacterium sp. HJ1 is a clear example of a halogenated molecule acting as a regulatory signal, preparing the cell for potential future encounters with related toxic compounds. academicjournals.org Furthermore, the production of halogenated secondary metabolites by some microbes, such as Streptomyces, is used as a competitive tool to inhibit the growth of other organisms. nih.gov The halogen moiety is often crucial for the bioactivity and stability of these molecules. nih.gov This suggests that environmental halogenated pollutants could potentially interfere with these natural signaling and competition mechanisms in microbial communities.

Strategies for Resolving Contradictions in Microbial Degradation Studies

Studying microbial degradation of xenobiotics can sometimes yield contradictory or ambiguous results. The recalcitrance of certain halogenated compounds may be attributed not just to the absence of degradative enzymes, but also to complex regulatory effects or the generation of toxic intermediates. nih.govresearchgate.net Establishing clear and reproducible methods is crucial for accurately assessing biodegradability.

Growth Substrate Assays

One of the most direct strategies to confirm the metabolic degradation of a compound is the growth substrate assay. researchgate.netresearchgate.net This method involves culturing a microorganism in a minimal medium where the compound is provided as the sole source of carbon and energy. researchgate.netacademicjournals.org

Successful growth, often measured by an increase in optical density (A₆₀₀) or cell count over time, provides strong evidence that the organism can not only break down the compound but also assimilate its components into biomass and generate energy from it. scialert.netresearchgate.net This approach helps to distinguish true metabolic degradation from cometabolism, where a compound is transformed fortuitously by an enzyme acting on another primary substrate, without supporting growth. researchgate.net For example, demonstrating that Methylobacterium sp. HJ1 could grow using 2,2-DCP as its sole carbon source confirmed its role as a true degrader of the herbicide. academicjournals.org These assays, when paired with measurements of substrate depletion and halide ion release, provide a robust framework for quantifying the metabolic potential of microbes and resolving ambiguities in degradation studies. researchgate.netscialert.net

Cell-Free Extract Analyses

Cell-free extract analyses are crucial for characterizing the specific enzymatic activities involved in the degradation of xenobiotic compounds without the complexities of whole-cell metabolism. While direct studies on Methyl 3,3-dichloropropanoate are not extensively documented, research on structurally similar compounds, such as 2,2-dichloropropionic acid (2,2-DCP or Dalapon), provides significant insights.

In studies involving bacteria capable of utilizing dichlorinated acids as a carbon source, cell-free extracts have demonstrated the presence of inducible dehalogenase activity. For instance, extracts from a Methylobacterium sp. (HJ1) that degrades 2,2-DCP showed active dehalogenation, confirming that the enzymatic machinery is directly responsible for breaking the carbon-halogen bond. docsdrive.com The product of 2,2-DCP degradation by these extracts was identified as pyruvate, indicating a hydrolytic dehalogenation mechanism that removes both chlorine atoms. docsdrive.com

Similarly, cell extracts from a Pseudomonas sp. (strain S3) grown on D,L-2-chloropropionic acid were found to contain multiple dehalogenases with distinct stereospecificities. scialert.net This highlights that microbial systems can evolve highly specific enzymes for different isomers of halogenated compounds. Analyses of such extracts typically involve incubating the protein fraction with the substrate and measuring the release of halide ions or the formation of the dehalogenated product. These studies confirm that the initial degradation step for compounds like dichloropropanoates is catalyzed by dehalogenases, which are often inducible and can exhibit broad or specific substrate ranges.

Interactions with Biological Carriers and Enzymes (e.g., Mitochondrial Pyruvate Carrier substrate specificity)

The interaction of this compound, or its de-esterified form 3,3-dichloropropanoate, with biological carriers is critical for its transport into cells and subcellular compartments where enzymatic degradation can occur. One of the most important carriers for related small carboxylic acids is the Mitochondrial Pyruvate Carrier (MPC).

The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle. nih.govlu.se The MPC is a heterodimer composed of MPC1 and MPC2 proteins in humans. lu.se Its function is essential for cellular energy metabolism. nih.gov

The substrate specificity of the MPC has been investigated, revealing that it can transport not only pyruvate but also other small monocarboxylic acids. Notably, studies have shown that the MPC can transport several halogenated carboxylic acids. In experiments using rat mitochondria, it was demonstrated that 2,2-dichloropropionate, along with other compounds like dichloroacetate and 2-chloropropionate, could exchange with mitochondrial pyruvate via the carrier. nih.govscispace.com This indicates that the presence of chlorine atoms on a propionate (B1217596) backbone does not necessarily prevent interaction with the MPC.

While direct transport studies involving 3,3-dichloropropanoate have not been reported, a structural comparison with known substrates provides some insight. The ability of the MPC to transport 2,2-dichloropropionate suggests that it can accommodate a dichlorinated three-carbon acid. nih.govscispace.com However, the positioning of the chlorine atoms (at the C-3 position in 3,3-dichloropropanoate versus the C-2 position in 2,2-dichloropropionate) could influence binding and transport efficiency. The table below compares the structures of pyruvate and related compounds known to interact with the MPC.

Interactive Table: Comparison of Mitochondrial Pyruvate Carrier Substrates

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features | Transported by MPC? |

| Pyruvate | C₃H₄O₃ | 88.06 | 3-carbon α-keto acid | Yes (Endogenous Substrate) |

| 2,2-Dichloropropionate | C₃H₄Cl₂O₂ | 142.97 | 3-carbon acid, 2 Cl at C-2 | Yes nih.govscispace.com |

| Dichloroacetate | C₂H₂Cl₂O₂ | 128.94 | 2-carbon acid, 2 Cl at C-2 | Yes nih.govscispace.com |

| 3,3-Dichloropropanoate | C₃H₃Cl₂O₂⁻ | 141.96 | 3-carbon acid, 2 Cl at C-3 | Not directly studied |

This structural relationship suggests that 3,3-dichloropropanoate, once formed from its methyl ester within the cell, is a plausible candidate for transport by the MPC, which would be a critical step for its further metabolism within the mitochondria.

Information Deficit Precludes Article Generation on this compound

A comprehensive search for documented applications of the chemical compound this compound has yielded insufficient information to construct a scientifically rigorous article based on the provided outline. While its isomer, Methyl 2,3-dichloropropionate, is referenced in scientific literature, data concerning the specific applications of this compound in advanced organic synthesis and material science is notably absent from the public domain.

Extensive database queries for the use of this compound as a building block for pharmaceutical or agrochemical intermediates, in the synthesis of functionalized heterocyclic compounds, for the development of liquid-crystalline materials, or as an extraction solvent did not return any relevant research findings. The scientific literature and chemical databases predominantly focus on the reactivity and utility of the 2,3-dichloro isomer, leaving a significant knowledge gap regarding the 3,3-dichloro variant.

Consequently, the requested article, with its detailed subsections on specific applications, cannot be generated. The lack of available data prevents a thorough and accurate discussion of the following topics as they relate to this compound:

Applications in Advanced Organic Synthesis and Material Science

Utilization as Extraction Solvents:Its use as an extraction solvent is not described in the available resources.

Liquid Phase Ion-Pair Extraction Applications:No data exists for this specific application.

Without verifiable and specific information for Methyl 3,3-dichloropropanoate, any attempt to create the requested content would be speculative and fall outside the required standards of scientific accuracy. Further research and publication on the chemical properties and applications of this specific compound are needed before a comprehensive article can be written.

Advantages in Green Chemistry Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The structure of this compound, featuring two chlorine atoms on the same carbon, presents a unique reactive profile that could be harnessed for more sustainable synthetic routes.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. The dichloromethyl group in this compound can act as a versatile functional handle. In principle, reactions could be designed where both chlorine atoms are substituted or participate in cyclization reactions, leading to a high incorporation of the starting material's atoms into the desired product. This would minimize the generation of waste, a key goal of green chemistry.

Another principle of green chemistry is the use of less hazardous chemical syntheses . While chlorinated compounds themselves can pose environmental and health risks, their strategic use in synthesis can sometimes circumvent the need for more hazardous reagents or more energy-intensive reaction conditions. For instance, the reactivity of the C-Cl bonds in this compound might allow for reactions to occur under milder conditions compared to activating less functionalized molecules, thus reducing energy consumption.

Environmental Fate and Remediation Research

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. For Methyl 3,3-dichloropropanoate, these processes include both hydrolytic and other abiotic transformations.

The hydrolysis of an ester, such as this compound, involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base. In aqueous environments, the stability of this compound is influenced by the pH of the water. Generally, the rate of hydrolysis for methyl esters increases in the presence of a base (e.g., sodium hydroxide) and heat. chemspider.com The process typically follows pseudo-first-order or second-order kinetics, where the rate depends on the concentration of the ester and the hydroxide (B78521) ion. researchgate.net

The hydrolysis of this compound would yield 3,3-dichloropropanoic acid and methanol (B129727). While general principles of ester hydrolysis are well-established, specific kinetic data on the hydrolytic half-life of this compound under various environmental conditions are not extensively documented in publicly available literature. The process involves the conversion of the toxic xenobiotic compound into a more hydrophilic, and thus more easily excretable, form. researchgate.netmhmedical.com

Beyond hydrolysis, abiotic transformation of organic compounds in the environment can occur through reactions with photochemically-produced species, most notably the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can initiate the degradation of many organic pollutants. nih.gov

Theoretical studies on analogous halogenated organic molecules suggest that reactions with hydroxyl radicals are a potential degradation pathway. nih.gov For instance, research on the reaction of fluorinated ketones with OH radicals indicates that hydrogen abstraction is a key mechanism. nih.gov In the case of this compound, the hydroxyl radical could abstract a hydrogen atom from the carbon backbone, initiating a cascade of reactions leading to its decomposition. The rate and products of such reactions would depend on various factors, including the concentration of hydroxyl radicals and environmental conditions. Additionally, photodegradation on surfaces or in water can be a relevant transformation pathway for similar chlorinated compounds like 1,3-dichloropropene (B49464). nih.gov

Bioremediation Approaches for Halogenated Pollutants

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform hazardous substances into less toxic forms. clu-in.org For halogenated compounds, which are often resistant to degradation, this approach holds significant promise. researchgate.netutm.my The process can occur under natural conditions (natural attenuation) or be enhanced by stimulating the native microbial population (biostimulation) or introducing specific microbes (bioaugmentation). clu-in.orgnih.gov

A key strategy in bioremediation is the identification and use of microorganisms that can cleave the carbon-halogen bond, a process known as dehalogenation. utm.mynih.gov Several bacterial strains have been isolated and characterized for their ability to degrade chlorinated compounds, including those structurally related to this compound. These microbes often utilize the halogenated compound as a source of carbon and energy. microbiologyresearch.orgij-aquaticbiology.com The enzymes responsible for this activity are called dehalogenases. utm.mynih.gov

Research has identified various bacteria capable of degrading chlorinated propanes and propionates. For example, bacteria that utilize 2,2-dichloropropionate (Dalapon) as a sole carbon source have been shown to possess inducible dehalogenase activity. microbiologyresearch.org Similarly, soil bacteria, such as certain Agrobacterium and Pseudomonas species, have demonstrated the ability to dehalogenate 1,3-dichloro-2-propanol (B29581). nih.gov In the case of chlorinated ethenes, "Dehalococcoides" species are notable for their ability to carry out reductive dechlorination. nih.gov

Below is a table summarizing some microbial strains known to degrade related chlorinated compounds.

| Microbial Strain | Degraded Compound(s) | Key Findings |

| Enterobacter sp. strain WM | 2,2-dichloropropionic acid (2,2-DCP) | Capable of using 2,2-DCP as its sole carbon source. ij-aquaticbiology.com |

| Agrobacterium sp. strain A1 | 1,3-dichloro-2-propanol (1,3-DCP) | Exhibits high specific dehalogenase activity for 1,3-DCP. nih.gov |

| Pseudomonas sp. | 2,2-dichloropropionate (2,2-DCP) | Possesses at least two inducible dehalogenases with broad specificity. microbiologyresearch.org |

| Dehalococcoides sp. strain MB | Tetrachloroethene (PCE), Trichloroethene (TCE) | Dechlorinates PCE and TCE primarily to trans-1,2-dichloroethene. nih.gov |

| Xanthobacter autotrophicus GJ10 | 1,2-dichloroethane (1,2-DCA), 2-chloropropionate | Utilizes a hydrolytic dehalogenase to metabolize 1,2-DCA. scholaris.ca |

The efficiency of bioremediation depends on optimizing environmental conditions to support microbial growth and enzymatic activity. researchgate.net For chlorinated pollutants, a critical factor is the presence or absence of oxygen. While some degradation can occur aerobically, many chlorinated solvents are more effectively degraded under anaerobic conditions through a process called enhanced reductive dechlorination (ERD). nih.govaskesa.com

ERD involves the replacement of chlorine atoms with hydrogen atoms, a process in which the chlorinated compound acts as an electron acceptor. epa.gov To facilitate this, electron donors (biostimulants) such as lactate, emulsified vegetable oil, or molasses are added to the subsurface to create an anoxic environment and provide a source of hydrogen. askesa.com The optimization process also considers factors such as pH, temperature, and the availability of essential nutrients. researchgate.net In some cases, a consortium of different microbial species may be more effective than a single strain, as they can carry out different steps in the degradation pathway. nih.gov For instance, field studies have shown that stimulating indigenous microbes with substances like phenol (B47542) or methane (B114726) can enhance the co-metabolic degradation of trichloroethylene (B50587) and cis-1,2-dichloroethylene. nih.gov

Monitoring of Environmental Contaminants and Metabolites

Effective environmental management and remediation require robust monitoring techniques to track the presence and concentration of contaminants and their breakdown products. epa.gov For organic compounds like this compound and its potential metabolites (e.g., 3,3-dichloropropanoic acid), analytical chemistry methods are employed.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard technique for the analysis of volatile and semi-volatile organic compounds. google.com This method allows for the separation, identification, and quantification of specific chemicals in complex environmental samples such as water and soil. Monitoring the disappearance of the parent compound and the appearance of metabolites provides direct evidence of degradation. epa.gov For instance, studies on soil fumigants like 1,3-dichloropropene have used such methods to measure their distribution, persistence, and half-life in soil columns. nih.gov The development of specific monitoring protocols for this compound would be essential for assessing its environmental fate and the effectiveness of any remediation efforts.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of highly efficient and environmentally benign catalytic systems is a primary focus for the synthesis of methyl 3,3-dichloropropanoate and other halogenated esters. Current research is moving beyond traditional methods to explore innovative catalysts that offer improved yields, selectivity, and milder reaction conditions.

Recent advancements have highlighted the potential of various catalytic systems. For instance, in the synthesis of related compounds, homogeneous iodine-promoted Mo(CO)6 catalysts have been used for the carbonylation of ethylene (B1197577) to propionic acid, a precursor for methyl methacrylate. researchgate.net This process operates at lower pressures and temperatures than other methods. researchgate.net Additionally, solid base catalytic systems, such as those involving zinc oxide (ZnO) alone or in combination with potassium fluoride (B91410) (KF) or potassium carbonate (K2CO3), have been successfully employed in the synthesis of other chlorinated compounds like 3-chloro-2-hydroxypropyl-trimethyl ammonium (B1175870) chloride. google.com These solid catalysts offer advantages such as ease of separation and potential for recycling. google.com

Future research in this area will likely focus on:

Nanocatalysts: The use of novel metal nanostructures, such as bimetallic nanoparticles (e.g., Pt@Ir, Pt/Pd) and metal oxide nanowires (e.g., Pt@Fe2O3), is a promising avenue. mdpi.com These materials can exhibit high catalytic activity and selectivity in various organic reactions, including oxidations and hydrogenations under mild conditions. mdpi.com

Bifunctional Catalysts: The design of catalysts with both acidic and basic sites can facilitate multi-step reactions in a single pot. For example, group V metals supported on amorphous silica (B1680970) have been shown to be effective for the condensation of formaldehyde (B43269) with propionic acid. researchgate.net

Electrocatalysis: Titanium-mediated electrosynthesis is an emerging field with potential for reductive dehalogenations. acs.org This approach offers a sustainable alternative by using electricity to regenerate the catalytically active low-valent titanium species. acs.org

Table 1: Comparison of Emerging Catalytic Systems

| Catalytic System | Potential Advantages | Relevant Precursor/Related Reactions |

|---|---|---|

| Homogeneous Iodine-Promoted Mo(CO)6 | Low pressure and temperature operation | Propionic acid synthesis |

| Solid Base Catalysts (e.g., ZnO-based) | Ease of separation, recyclability, mild conditions | Synthesis of chlorinated quaternary ammonium compounds |

| Noble Metal Nanocatalysts (e.g., Pt, Pd) | High activity and selectivity, mild conditions | Oxidation and hydrogenation reactions |

| Bifunctional Acid-Base Catalysts | Single-pot multi-step reactions | Condensation reactions |

| Titanium-Mediated Electrocatalysis | Sustainable, potential for reductive dehalogenation | Reductive dehalogenations |

Advanced Mechanistic Investigations using Spectroscopic and Computational Integration

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The integration of advanced spectroscopic techniques with computational methods provides a powerful toolkit for elucidating the intricate steps of chemical transformations involving halogenated esters.

Online NMR spectroscopy has proven to be a valuable tool for real-time reaction monitoring, enabling the identification of transient intermediates. For example, in a study of the reaction of 3-methylpentanoic acid with Meldrum's acid, online NMR provided conclusive evidence for a hypothesized dimer anhydride (B1165640) intermediate and also revealed the presence of a previously unknown acyl chloride intermediate. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed study of reaction pathways, transition states, and the electronic structure of molecules. chemrxiv.orgresearchgate.netuoa.gr By combining DFT calculations with experimental spectroscopic data (e.g., FT-IR, FT-Raman, UV-Vis), researchers can gain a comprehensive understanding of molecular properties and reactivity. chemrxiv.orgresearchgate.netuoa.grmdpi.com For instance, computational studies on halogen-bonded complexes have shown how charge transfer interactions, observable through red shifts in UV-Vis spectra, play a key role in photochemical reactions. researchgate.netuoa.gr

Future mechanistic studies on the formation and reactions of this compound will likely involve:

In-situ spectroscopic monitoring to capture the dynamics of the reaction.

Advanced computational models to map out potential energy surfaces and identify key intermediates and transition states.

The use of combined experimental and theoretical approaches to validate proposed mechanisms.

Predictive Modeling for Synthesis and Environmental Behavior through Machine Learning

Machine learning (ML) is rapidly emerging as a transformative tool in chemistry, with the potential to accelerate the discovery and optimization of chemical processes. nih.goviscientific.org By training algorithms on large datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal synthetic routes, and even forecast the environmental fate of chemical compounds. nih.goviscientific.orgacs.org

In the context of chemical synthesis, ML models can be used for:

Reaction Prediction: Predicting the major product of a reaction given the reactants and reagents. researchgate.net

Retrosynthesis: Identifying potential starting materials for a target molecule. researchgate.netrsc.org

Yield Optimization: Predicting reaction yields under different conditions to guide experimental design. nih.gov

The application of ML to predict the environmental behavior of halogenated compounds is another critical area of research. By analyzing structure-activity relationships, ML models can estimate properties such as toxicity, biodegradability, and potential for bioaccumulation. This predictive capability is invaluable for designing greener chemicals and assessing the environmental impact of existing compounds.

The development of robust ML models relies on the availability of large, high-quality datasets. The increasing use of high-throughput experimentation and the curation of large chemical databases are fueling the growth of this field. nih.gov

Design of Next-Generation Functional Materials Utilizing Halogenated Ester Frameworks

The unique properties of halogenated organic compounds, including their reactivity and electronic characteristics, make them valuable building blocks for the design of advanced functional materials. futurside.comresearchgate.net The dichloropropanoate framework, in particular, offers a versatile scaffold for creating materials with tailored properties.

Potential applications for materials derived from halogenated esters include:

Polymers: The chlorine atoms in this compound can serve as reactive sites for polymerization or for post-polymerization modification, leading to the creation of specialty polymers with unique thermal, mechanical, or chemical resistance properties.

Pharmaceuticals and Agrochemicals: The incorporation of halogen atoms can significantly influence the biological activity of a molecule. Halogenated esters can serve as key intermediates in the synthesis of complex bioactive compounds.

Liquid Crystals: The polarity and shape of halogenated molecules can be tuned to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.

The design of these next-generation materials will be guided by a deep understanding of structure-property relationships, facilitated by the computational and analytical techniques discussed in the preceding sections. The ability to predict how molecular structure influences macroscopic properties will be key to the rational design of innovative materials based on halogenated ester frameworks. futurside.comresearchgate.net

Q & A

Q. What are the key physicochemical properties of methyl 3,3-dichloropropanoate, and how do they influence experimental design?

Answer: this compound (C₄H₆Cl₂O₂) is a halogenated ester with molecular weight ~157.00 g/mol (based on structural analogs like methyl 2,2-dichloropropanoate) . Key properties include:

- Boiling point : Data for exact isomer is limited, but related dichloropropanoates (e.g., methyl 2,3-dichloropropanoate) exhibit volatility suitable for GC-MS analysis .

- Density : ~1.328 g/cm³ (similar to methyl 2,3-dichloropropanoate) .

- Solubility : Miscible with ethanol, ether, and acetone, but poorly soluble in water, necessitating organic solvents for reactions .

Q. Experimental Implications :

Q. What synthetic routes are available for this compound, and what are their limitations?

Answer: Two primary methodologies are inferred from related esters:

Esterification of 3,3-Dichloropropanoic Acid :

- React 3,3-dichloropropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Limitation : Requires high-purity acid precursor, which may necessitate additional purification steps.

Chlorination of Methyl Propionate :

- Use Cl₂ gas or SOCl₂ in the presence of radical initiators (e.g., light) to selectively chlorinate the β-position .

- Limitation : Risk of over-chlorination or isomer formation (e.g., 2,2- or 2,3-dichloro derivatives) .

Validation : Confirm regioselectivity via ¹H/¹³C NMR (absence of β-H signals) and FTIR (C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How does the dichlorinated β-carbon influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The electron-withdrawing Cl groups at the β-carbon increase electrophilicity, facilitating nucleophilic attack. Key pathways include:

Q. Mechanistic Insight :

Q. What analytical challenges arise when characterizing impurities in this compound, and how can they be resolved?

Answer: Challenges :

Q. Solutions :

Q. How can researchers assess the ecological toxicity of this compound given limited data?

Answer: Proposed Methodology :

Acute Toxicity Screening : Use Daphnia magna assays (OECD 202) to determine LC₅₀ values .

Biodegradability : Apply OECD 301B (CO₂ evolution test) to evaluate persistence .

QSAR Modeling : Predict toxicity endpoints using structural analogs (e.g., methyl 2,2-dichloropropanoate) .

Data Gaps : Current literature lacks ecotoxicological profiles for this compound, emphasizing the need for empirical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.